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Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (4-
Amino-benzenesulfonylamino)-acetic acid. The document details the key analytical

techniques and expected spectroscopic data for the confirmation of its chemical structure.

Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented. While specific

experimental data for this compound is not extensively published, this guide synthesizes

expected values based on the known characteristics of N-sulfonylated amino acids and related

sulfonamide derivatives. This document is intended to serve as a practical resource for

researchers involved in the synthesis, characterization, and analysis of similar chemical

entities.

Chemical Structure and Properties
(4-Amino-benzenesulfonylamino)-acetic acid, also known by its IUPAC name 2-[(4-

aminophenyl)sulfonylamino]acetic acid, is a sulfonamide derivative of the amino acid glycine.[1]

Its fundamental properties are summarized in the table below.
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Property Value Source

Molecular Formula C₈H₁₀N₂O₄S PubChem[1]

Molecular Weight 230.24 g/mol PubChem[1]

IUPAC Name

2-[(4-

aminophenyl)sulfonylamino]ac

etic acid

PubChem[1]

CAS Number 5616-30-8 PubChem[1]

Spectroscopic Data for Structural Elucidation
The structural confirmation of (4-Amino-benzenesulfonylamino)-acetic acid relies on a

combination of spectroscopic techniques. The following sections detail the expected data from

NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methylene protons of the acetic acid moiety, and the amine and sulfonamide protons.
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Chemical Shift (δ)
ppm (Predicted)

Multiplicity Number of Protons Assignment

~7.5 Doublet 2H
Aromatic (ortho to

SO₂)

~6.6 Doublet 2H
Aromatic (ortho to

NH₂)

~5.8 Broad Singlet 2H -NH₂

~4.0 Singlet 2H -CH₂-

~8.2 Broad Singlet 1H -SO₂NH-

~12.5 Broad Singlet 1H -COOH

The carbon NMR spectrum provides information on the number of unique carbon

environments. PubChem indicates the existence of a ¹³C NMR spectrum for this compound.[1]

The predicted chemical shifts are tabulated below.

Chemical Shift (δ) ppm (Predicted) Carbon Assignment

~172 C=O (Carboxylic acid)

~152 Aromatic C-NH₂

~130 Aromatic C-SO₂

~129 Aromatic CH (ortho to SO₂)

~114 Aromatic CH (ortho to NH₂)

~45 -CH₂-

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.
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Wavenumber (cm⁻¹)
(Predicted)

Intensity
Functional Group
Assignment

3400-3200 Strong, Broad

O-H stretch (Carboxylic acid),

N-H stretch (Amine and

Sulfonamide)

3100-3000 Medium Aromatic C-H stretch

1710 Strong C=O stretch (Carboxylic acid)

1600-1450 Medium Aromatic C=C stretch

1340-1310 Strong Asymmetric SO₂ stretch

1160-1140 Strong Symmetric SO₂ stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. PubChem indicates the existence of GC-MS data for this compound.[1]

m/z (Predicted) Interpretation

230 [M]⁺ (Molecular ion)

156 [M - COOH - H]⁺

108 [H₂N-C₆H₄-SO₂]⁺

92 [H₂N-C₆H₄]⁺

Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the

structural elucidation of (4-Amino-benzenesulfonylamino)-acetic acid.

NMR Spectroscopy
3.1.1. Sample Preparation
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Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as

the compound may have limited solubility in other common NMR solvents).

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Process the data by applying a Fourier transform, phasing the spectrum, and setting the

reference (e.g., TMS at 0 ppm or the residual solvent peak).

Integrate the signals to determine the relative number of protons.

3.1.3. ¹³C NMR Acquisition

Use the same sample prepared for ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).[2]

Set an appropriate number of scans to achieve a good signal-to-noise ratio, which may be

significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.[2]

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy (KBr Pellet Method)
Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
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Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent pellet.

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS with Derivatization)
Due to the low volatility of the amino acid derivative, a derivatization step is typically required

for GC-MS analysis.

3.3.1. Derivatization

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS), to convert the acidic protons (carboxylic acid, amine, and

sulfonamide) to their trimethylsilyl (TMS) ethers and esters.

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

3.3.2. GC-MS Analysis

Inject an aliquot of the derivatized sample into the GC-MS system.

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Employ a temperature program to separate the components of the sample.

The mass spectrometer is typically operated in electron ionization (EI) mode.

Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

Visualization of the Structural Elucidation Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of a novel

compound like (4-Amino-benzenesulfonylamino)-acetic acid.

Synthesis & Purification

Data Interpretation & Structure Confirmation

Chemical Synthesis

Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

(e.g., GC-MS)

Spectral Data
Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of (4-Amino-benzenesulfonylamino)-acetic
acid.

Potential Biological Significance
While specific biological activities for (4-Amino-benzenesulfonylamino)-acetic acid are not

widely reported, the broader class of N-sulfonylamino acid derivatives has been investigated

for various pharmacological properties. Notably, some have been identified as potent and

selective inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which
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are involved in cancer progression and metastasis.[3] The general biological activities of

sulfonamides are diverse, including antibacterial, anti-inflammatory, and anticancer effects.[2]

The diagram below illustrates a conceptual signaling pathway where a hypothetical N-

sulfonylamino acid derivative inhibits MMPs, thereby affecting downstream processes like cell

migration and invasion.

(4-Amino-benzenesulfonylamino)
-acetic acid Derivative

Matrix Metalloproteinases
(MMP-2, MMP-9)

Inhibition

Extracellular Matrix
(ECM) Degradation

Promotes

Cell Migration
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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